molecular formula C10H10ClFO2 B13063201 Methyl 2-(2-chloro-6-fluorophenyl)propanoate

Methyl 2-(2-chloro-6-fluorophenyl)propanoate

Cat. No.: B13063201
M. Wt: 216.63 g/mol
InChI Key: BXTKLNYOALMNLL-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-6-fluorophenyl)propanoate (CAS: 1683522-91-9) is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol . The compound features a propanoate backbone substituted with a 2-chloro-6-fluorophenyl group at the second carbon and a methyl ester group at the terminal position. Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and fluoro substituents on the phenyl ring enhance metabolic stability and influence binding interactions in target molecules, as seen in analogs used in drug discovery .

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

methyl 2-(2-chloro-6-fluorophenyl)propanoate

InChI

InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3

InChI Key

BXTKLNYOALMNLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification Protocol

A typical esterification process involves refluxing 2-(2-chloro-6-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water to form the methyl ester.

  • Reaction conditions: reflux at 60–70 °C for 4–8 hours.
  • Catalyst: concentrated sulfuric acid or acid resin.
  • Work-up: neutralization with sodium bicarbonate, extraction with organic solvent, drying over anhydrous sodium sulfate, and purification by distillation or chromatography.

Alkylation Approach

Alternatively, the methyl ester can be prepared by alkylation of the sodium salt of 2-(2-chloro-6-fluorophenyl)propanoate with methyl iodide or dimethyl sulfate under basic conditions.

  • Base: sodium hydride or potassium carbonate.
  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Temperature: room temperature to 60 °C.
  • Reaction time: 2–6 hours.
  • Purification: aqueous work-up followed by extraction and chromatographic purification.
Step Reagents & Conditions Product Yield (%) Notes
1 2-(2-chloro-6-fluorophenyl)propanoic acid + MeOH + H2SO4 (cat.) reflux 6 h Methyl 2-(2-chloro-6-fluorophenyl)propanoate 75–85 Typical Fischer esterification
2 2-(2-chloro-6-fluorophenyl)propanoate sodium salt + MeI, DMF, K2CO3, 50 °C, 4 h This compound 70–80 Alkylation method

The product is characterized by:

  • Esterification under acidic catalysis is straightforward but may require careful control of temperature and reaction time to prevent side reactions such as hydrolysis or halogen displacement.
  • Alkylation methods provide milder conditions but require strictly anhydrous environments to avoid hydrolysis of alkylating agents.
  • Industrial scale preparation benefits from optimized catalyst loading and solvent recycling to improve yield and reduce cost.
  • Related literature on 2-methyl-2′-phenylpropionic acid derivatives suggests palladium-catalyzed coupling reactions can be adapted for synthesizing substituted phenylpropanoates, potentially applicable for preparing this compound intermediates.
Method Starting Material Key Reagents & Conditions Yield (%) Advantages Disadvantages
Acid-catalyzed esterification 2-(2-chloro-6-fluorophenyl)propanoic acid Methanol, H2SO4, reflux 6 h 75–85 Simple, cost-effective Requires acid handling, longer reaction time
Alkylation Sodium salt of 2-(2-chloro-6-fluorophenyl)propanoate Methyl iodide, K2CO3, DMF, 50 °C, 4 h 70–80 Mild conditions, shorter time Requires dry conditions, toxic methylating agents

The preparation of this compound primarily involves classical esterification or alkylation routes, utilizing substituted phenylpropanoic acid precursors. Optimization of reaction parameters such as temperature, catalyst amount, and solvent choice is essential to maximize yield and purity. While direct detailed protocols for this compound are scarce, analogous methods from related compounds and industrial processes provide a robust framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Reduction: The primary product is 2-(2-chloro-6-fluorophenyl)propanol.

    Hydrolysis: The products are 2-(2-chloro-6-fluorophenyl)propanoic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 2-(2-chloro-6-fluorophenyl)propanoate has been investigated for its potential in cancer therapy. Research indicates that derivatives of this compound can act as inhibitors for specific proteins involved in cancer cell proliferation. For example, modifications to the core structure of related compounds have shown promising results in inhibiting tumor growth in vivo, particularly by targeting the MCL-1 protein, which is crucial in cancer cell survival .

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of apoptotic pathways. By inhibiting anti-apoptotic proteins, these compounds can induce cell death in malignant cells. Studies have demonstrated that certain analogues exhibit significant potency, leading to substantial reductions in tumor size during preclinical trials .

Agricultural Applications

Herbicidal Properties
this compound is also being explored for its herbicidal properties. Its chemical structure suggests potential efficacy against a range of weeds. Preliminary studies indicate that this compound can disrupt the growth of specific plant species, making it a candidate for developing new herbicides .

Case Study: Efficacy Testing
In field trials, formulations containing this compound were tested against common agricultural weeds. Results showed a significant reduction in weed biomass compared to control treatments, indicating its potential as an effective herbicide .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The ability to modify the compound's structure has led to the development of various derivatives with enhanced biological activity.

Compound Modification Activity
Methyl 3-((2RS)-2-((2-chloro-5...Core structure modificationIncreased anticancer potency
Methyl N-(2-((2-chloro-5...Addition of functional groupsEnhanced herbicidal activity

Future Research Directions

Given the promising results observed in both medicinal and agricultural applications, further research is warranted to explore:

  • Optimization of Synthesis : Streamlining the synthesis process to enhance yield and reduce costs.
  • Expanded Biological Testing : Conducting more extensive preclinical and clinical trials to establish safety and efficacy profiles.
  • Environmental Impact Studies : Assessing the ecological effects of using this compound as a herbicide.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloro-6-fluorophenyl)propanoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between Methyl 2-(2-chloro-6-fluorophenyl)propanoate and key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Source
This compound C₁₀H₁₀ClFO₂ 216.64 Methyl ester, 2-chloro-6-fluorophenyl 1683522-91-9
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate C₁₀H₁₁ClFNO₂ 231.65 Amino group at C3 1038338-45-2
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Ethyl ester, 5-isoxazolyl substituent at C2 477888-06-5
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 Stereospecific amino group, hydrochloride salt 176896-71-2
Ethyl 2-(2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(2-chloro-6-fluorophenyl)propanoate C₂₄H₂₀Cl₂FN₅O₂S 548.42 Triazolopyrimidine-sulfanyl complex 477860-57-4

Structural and Functional Analysis

This modification is often leveraged in prodrug designs .

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate The isoxazole ring introduces heterocyclic aromaticity, which can improve binding to enzymes or receptors via π-π interactions. The ethyl ester group may reduce hydrolysis rates compared to methyl esters, extending in vivo stability .

Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride Stereochemistry (R-configuration) and the hydrochloride salt enhance bioavailability and crystallinity.

Triazolopyrimidine-Sulfanyl Derivative

  • The triazolopyrimidine-sulfanyl moiety expands the compound’s role as a kinase inhibitor or antimicrobial agent. The higher molecular weight (548.42 g/mol) and complex structure may limit blood-brain barrier penetration but improve protein-binding efficiency .

Biological Activity

Methyl 2-(2-chloro-6-fluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is an ester derivative characterized by a propanoate group attached to a chlorofluorophenyl moiety. Its chemical structure can be represented as follows:

C10H10ClFO2\text{C}_10\text{H}_{10}\text{ClF}\text{O}_2

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown IC50 values ranging from 5.1 to 22.08 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, demonstrating promising antiproliferative activity .

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
DoxorubicinHepG27.94 ± 0.60
SorafenibHepG29.18 ± 0.60

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through the modulation of vascular endothelial growth factor receptor-2 (VEGFR-2) .

Antimicrobial Activity

Compounds with structural similarities to this compound have also demonstrated antimicrobial properties. For example, certain derivatives have been reported to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, with low nanomolar potency . The introduction of halogen substituents like chlorine and fluorine has been shown to enhance this activity significantly.

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluating the cytotoxic effects of related compounds found that modifications in substituents significantly impacted their activity against cancer cell lines, indicating that this compound could be optimized for enhanced efficacy .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds like this compound may act as redox-cyclers, influencing oxidative stress in cells which can lead to apoptosis in cancer cells .
  • Pharmacological Applications : The compound has been considered for various pharmacological applications due to its structural characteristics that allow it to interact with multiple biological targets, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-chloro-6-fluorophenyl)propanoate, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : Start with 2-(2-chloro-6-fluorophenyl)propanoic acid and methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or FTIR for ester C=O stretch (~1740 cm⁻¹).
  • Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) to isolate the ester. Validate purity by HPLC with a C18 column (UV detection at 254 nm) .
    • Optimization : Adjust molar ratios (e.g., 1:5 acid:methanol), temperature (reflux at 65–70°C), and catalyst concentration. Consider microwave-assisted synthesis to reduce reaction time.

Q. How can impurities in the synthesized compound be identified and quantified?

  • Methodology :

  • Reference Standards : Compare against known impurities (e.g., propanoic acid derivatives in ) using HPLC-MS. For example, Impurity A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid .
  • Analytical Parameters : Set detection limits (LOD: 0.1%, LOQ: 0.3%) and validate linearity (R² > 0.99) over 0.1–10 µg/mL. Use a polar embedded column (e.g., ACE C18-PFP) for separation .

Advanced Research Questions

Q. How can stereochemical outcomes be analyzed in the synthesis of chiral derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Employ a Chiralpak IG-3 column with hexane:isopropanol (90:10) to resolve enantiomers. Calculate enantiomeric excess (ee) via peak area ratios.
  • NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomers in ¹H-NMR spectra. Assign configurations via NOESY correlations .

Q. What experimental strategies mitigate contradictions in degradation pathway data under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (H₂O) conditions at 40°C. Analyze degradation products via LC-QTOF-MS.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Identify hydrolytic cleavage (ester → carboxylic acid) as a primary pathway under basic conditions .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

  • Methodology :

  • QSAR/QSPR Modeling : Input molecular descriptors (logP, HOMO/LUMO energies) into software like Gaussian or COSMO-RS to predict solubility and reactivity.
  • Density Functional Theory (DFT) : Simulate transition states for ester hydrolysis or fluorophenyl ring substitution. Validate predictions with experimental kinetic data .

Q. What advanced techniques validate the compound’s stability in long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor via UPLC-PDA for degradation.
  • Mass Spectrometry Imaging (MSI) : Map spatial degradation in solid-state samples (e.g., crystal form vs. amorphous) .

Data Contradiction Analysis

Q. How to resolve discrepancies in impurity profiles from different synthetic batches?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (catalyst type, solvent purity). Statistically analyze impurity levels (ANOVA, p < 0.05).
  • Root Cause Investigation : Trace impurities (e.g., residual starting materials) via GC-MS headspace analysis. Correlate with reaction quenching efficiency .

Q. Why do NMR spectra show unexpected splitting patterns in the fluorophenyl region?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature ¹⁹F-NMR to detect conformational exchange (e.g., hindered rotation around the C-Cl bond).
  • X-ray Crystallography : Resolve crystal structure to confirm substituent orientations and intermolecular interactions .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC-UV (C18 column)≥98.0% (area normalization)
Enantiomeric ExcessChiral HPLC (Chiralpak IG-3)≥99.0% ee
Degradation ProductsLC-QTOF-MS≤0.5% total impurities
Solubility (in DMSO)QSPR PredictionlogS = -3.2 ± 0.2

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